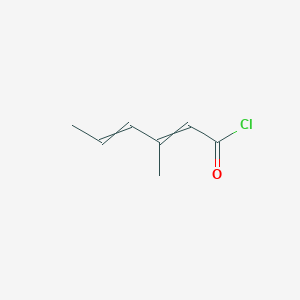
1,2,3,4,5,6,7,8,9-Nonamethyl-10-methylidene-9,10-dihydroanthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4,5,6,7,8,9-Nonamethyl-10-methylidene-9,10-dihydroanthracene is a synthetic organic compound characterized by its unique structure, which includes multiple methyl groups and a dihydroanthracene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,6,7,8,9-Nonamethyl-10-methylidene-9,10-dihydroanthracene typically involves multi-step organic reactions. The starting materials are often simple aromatic compounds, which undergo a series of methylation and cyclization reactions. Common reagents used in these reactions include methyl iodide and strong bases such as sodium hydride. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are essential to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1,2,3,4,5,6,7,8,9-Nonamethyl-10-methylidene-9,10-dihydroanthracene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of fully saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce new functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce fully hydrogenated anthracene compounds.
科学的研究の応用
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Potential use in studying biological interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism by which 1,2,3,4,5,6,7,8,9-Nonamethyl-10-methylidene-9,10-dihydroanthracene exerts its effects depends on its specific application. In organic electronics, the compound’s electronic properties, such as charge transport and light emission, are crucial. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
類似化合物との比較
Similar Compounds
Anthracene: A simpler aromatic hydrocarbon with three fused benzene rings.
Tetracene: An extended version of anthracene with four fused benzene rings.
Pentacene: A larger aromatic compound with five fused benzene rings.
Uniqueness
1,2,3,4,5,6,7,8,9-Nonamethyl-10-methylidene-9,10-dihydroanthracene is unique due to its extensive methylation and the presence of a methylene group. These structural features can significantly influence its chemical reactivity and physical properties, making it distinct from other similar compounds.
特性
CAS番号 |
65819-05-8 |
|---|---|
分子式 |
C24H30 |
分子量 |
318.5 g/mol |
IUPAC名 |
1,2,3,4,5,6,7,8,9-nonamethyl-10-methylidene-9H-anthracene |
InChI |
InChI=1S/C24H30/c1-11-12(2)16(6)22-20(10)24-18(8)14(4)13(3)17(7)23(24)19(9)21(22)15(11)5/h20H,9H2,1-8,10H3 |
InChIキー |
FMOVOMAEXGAHQE-UHFFFAOYSA-N |
正規SMILES |
CC1C2=C(C(=C(C(=C2C(=C)C3=C(C(=C(C(=C13)C)C)C)C)C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



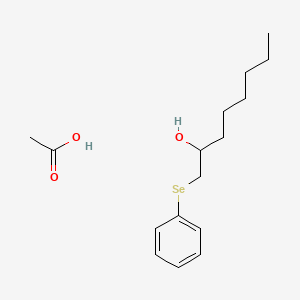

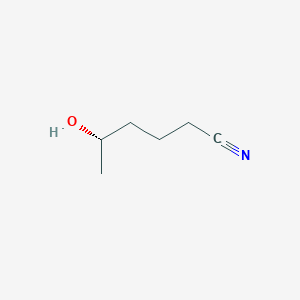

![6,7-Dihydro-3H,5H-[1,2,4]dithiazolo[4,3-a]pyrimidine-3-thione](/img/structure/B14470182.png)

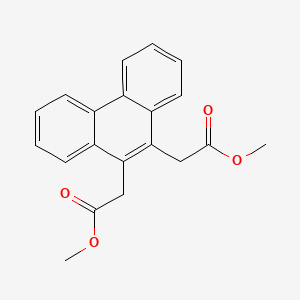
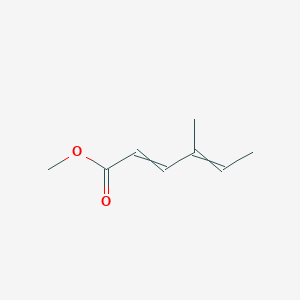
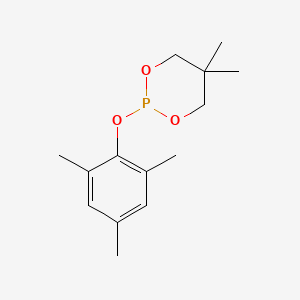
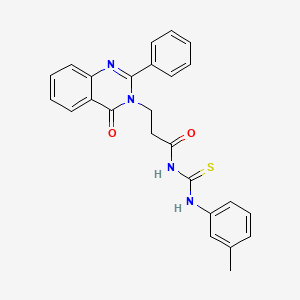
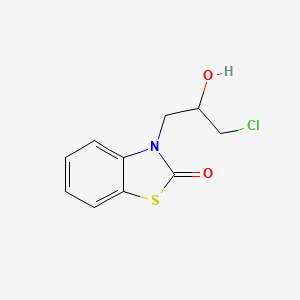
![4-[(Ethenylcarbamoyl)oxy]butyl prop-2-enoate](/img/structure/B14470234.png)
